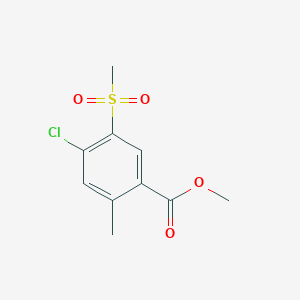
Methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate
Cat. No. B8633512
M. Wt: 262.71 g/mol
InChI Key: INGSNHMAAYVQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05849796
Procedure details


10 g of methyl 2-methyl-4-chloro-5-methylsulphonylbenzoate are added, while cooling with ice, to a mixture of 30 ml of conc. HCl and 200 ml of methanol, and the whole is then stirred for 2 h. The resulting precipitate is filtered off with suction and recrystallized from methanol. 2-Methyl-4-chloro-5-methylsulphonylbenzoic acid is obtained, m.p. 217°-218°.
Quantity
10 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].Cl>CO>[CH3:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([S:13]([CH3:16])(=[O:15])=[O:14])=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)OC)C=C(C(=C1)Cl)S(=O)(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the whole is then stirred for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate is filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from methanol
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)O)C=C(C(=C1)Cl)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
